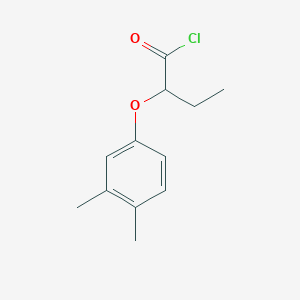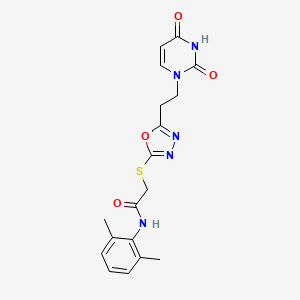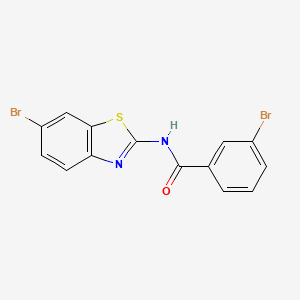![molecular formula C8H10N2O B2472861 2-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine CAS No. 26323-62-6](/img/structure/B2472861.png)
2-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine (MDHP) is a heterocyclic compound that has been studied extensively for its potential applications in scientific research. It has been found to possess a range of biochemical and physiological effects, as well as a number of advantages and limitations for lab experiments.
Aplicaciones Científicas De Investigación
Anticancer Properties
The pyridopyrimidine scaffold has been investigated for its potential in cancer therapy. Researchers have explored derivatives of this compound as inhibitors of specific cancer-related enzymes. For instance, palbociclib , a breast cancer drug developed by Pfizer, contains a pyridopyrimidine core . Investigating the antiproliferative effects of these derivatives against various cancer cell lines remains an active area of research.
Anti-Inflammatory Activity
Certain pyridopyrimidine derivatives exhibit significant anti-inflammatory properties. For example, the compound 3,4-dihydro-7-methyl-2H-pyridazino[4,5-b]-1,4-thiazin-8(7H)-one demonstrated notable anti-inflammatory activity . Further studies on related derivatives may reveal additional therapeutic potential in managing inflammatory conditions.
Antiviral Agents
The pyridopyrimidine moiety has been explored for its antiviral properties. Researchers have investigated derivatives as potential inhibitors of viral enzymes, including HIV-1 integrase (IN) . These compounds may play a role in combating viral infections.
Propiedades
IUPAC Name |
2-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-6-5-10-8-7(11-6)3-2-4-9-8/h2-4,6H,5H2,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANCIHSPVWYLXKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC2=C(O1)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(5-{3-[(dimethylamino)methyl]furan-2-yl}-1H-1,2,4-triazol-3-yl)methanamine dihydrochloride](/img/structure/B2472785.png)
![N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)pyrazine-2-carboxamide](/img/structure/B2472788.png)
![2-(2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(m-tolyl)acetamide](/img/structure/B2472790.png)
![1-(4-Ethoxyphenyl)-3-[(2-fluorophenyl)methylsulfanyl]pyrazin-2-one](/img/structure/B2472792.png)
![{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylidene}propanedinitrile](/img/structure/B2472794.png)

![[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylate](/img/structure/B2472796.png)
![4-(1-Azepanyl)-2-[(4-chlorobenzyl)sulfanyl]-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B2472798.png)
![N-(1,2-dihydroacenaphthylen-5-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2472799.png)
![(E)-2-tert-butylsulfonyl-3-[(2-methylquinolin-4-yl)amino]prop-2-enenitrile](/img/structure/B2472800.png)